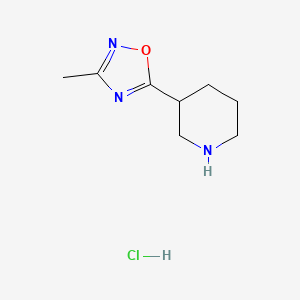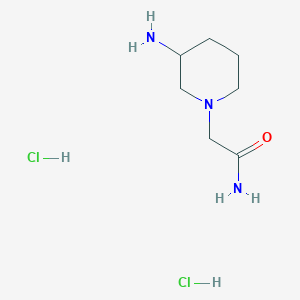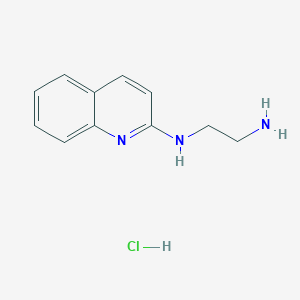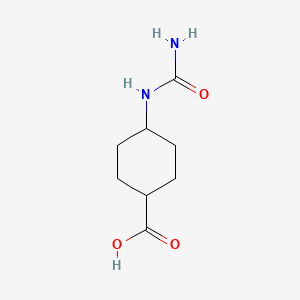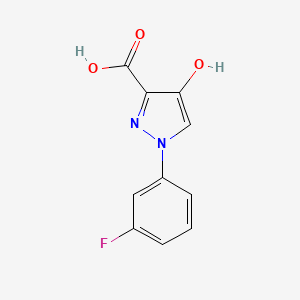
1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid” contains several functional groups. The 1H-pyrazole is a type of azole with two nitrogen atoms in the five-membered ring. The 3-fluorophenyl group is a phenyl ring with a fluorine atom at the 3rd position. The hydroxy group (-OH) and carboxylic acid group (-COOH) are functional groups that may contribute to the compound’s reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, fluorophenyl group, and hydroxy and carboxylic acid functional groups would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrazole ring, fluorophenyl group, and hydroxy and carboxylic acid groups could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application : The compound 3-Fluorobenzeneboronic acid, which has a similar structure to the compound you mentioned, is used in scientific research .
- Method of Application : This compound is typically used in laboratory settings. The specific methods of application would depend on the nature of the experiment being conducted .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific experiment. Unfortunately, I couldn’t find specific results or outcomes related to this compound .
-
Scientific Field: Medicinal Chemistry
- Application : A compound with a similar structure, 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, has been used in the synthesis of new Schiff bases .
- Method of Application : This compound was reacted with corresponding benzaldehydes with various substituents at position 4 to obtain the new Schiff bases .
- Results or Outcomes : Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
-
Scientific Field: Drug Discovery
- Application : The five-membered pyrrolidine ring, which is structurally similar to the compound you mentioned, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method of Application : The specific methods of application would depend on the nature of the experiment being conducted .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific experiment. Unfortunately, I couldn’t find specific results or outcomes related to this compound .
-
Scientific Field: Antimicrobial Research
- Application : Schiff bases derived from a compound with a similar structure, 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have shown promise in antimicrobial research .
- Method of Application : This compound was reacted with corresponding benzaldehydes with various substituents at position 4 to obtain the new Schiff bases .
- Results or Outcomes : Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
-
Scientific Field: Organic Synthesis
- Application : The compound 4-Chloro-3-fluorophenylboronic Acid, which has a similar structure to the compound you mentioned, is used in scientific research .
- Method of Application : This compound is typically used in laboratory settings. The specific methods of application would depend on the nature of the experiment being conducted .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific experiment. Unfortunately, I couldn’t find specific results or outcomes related to this compound .
-
Scientific Field: Antimicrobial Research
- Application : The compound 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid, which is structurally similar to the compound you mentioned, has shown promise in antimicrobial research .
- Method of Application : This compound was synthesized and tested for its ability to inhibit the growth of drug-resistant strains of bacteria .
- Results or Outcomes : Several of these molecules are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentration values as low as 0.39 μg/mL .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-2-1-3-7(4-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVISLUCVVHPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



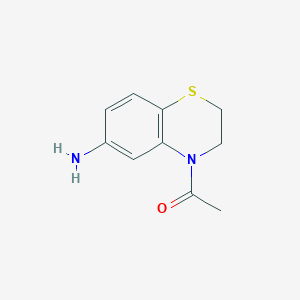
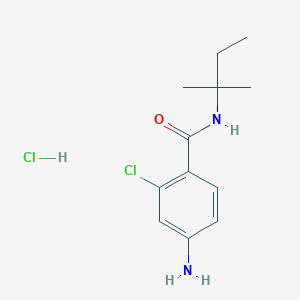
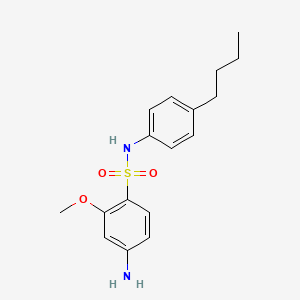
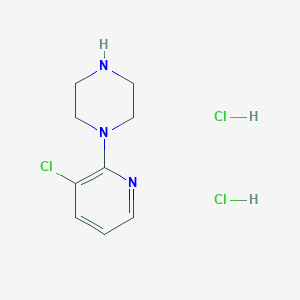
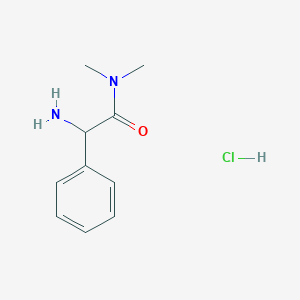
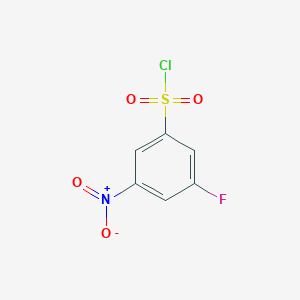
![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)
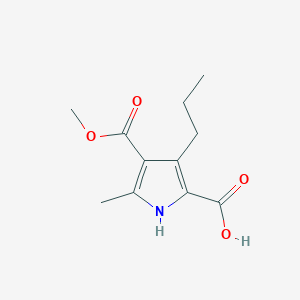
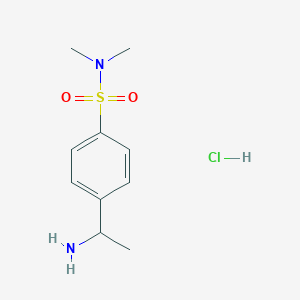
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)
